molecular formula C20H16N4O3 B11047304 2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11047304
M. Wt: 360.4 g/mol
InChI Key: NFCGSWHBXIUDTL-UHFFFAOYSA-N
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Description

2,4-Diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique chromeno[2,3-b]pyridine core, which is known for its biological activity and structural diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions One common method starts with the preparation of the chromeno[2,3-b]pyridine core through a cyclization reaction

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an aldehyde or ketone to form the chromeno[2,3-b]pyridine core.

    Nucleophilic Substitution:

    Hydroxylation: The hydroxyl group at the 8 position is typically introduced via hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, amines, and other nucleophiles.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Medicine

In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-hydroxy-5-phenylpyrimidine: Similar in structure but lacks the chromeno core.

    8-Hydroxyquinoline: Shares the hydroxy group and aromatic structure but differs in the overall framework.

    3-Cyano-4-phenylpyridine: Contains the nitrile and phenyl groups but lacks the amino and hydroxy functionalities.

Uniqueness

2,4-Diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is unique due to its combination of functional groups and the chromeno[2,3-b]pyridine core. This structural complexity provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

2,4-diamino-8-hydroxy-5-(3-methoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C20H16N4O3/c1-26-12-4-2-3-10(7-12)16-13-6-5-11(25)8-15(13)27-20-17(16)18(22)14(9-21)19(23)24-20/h2-8,16,25H,1H3,(H4,22,23,24)

InChI Key

NFCGSWHBXIUDTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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